11-[3-(benzyloxy)-4-methoxyphenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The IUPAC name 11-[3-(benzyloxy)-4-methoxyphenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e]diazepin-1-one is derived through hierarchical prioritization of functional groups and ring systems. The parent structure, dibenzo[b,e]diazepin-1-one, consists of two fused benzene rings (positions b and e) bridged by a seven-membered 1,4-diazepine ring with a ketone at position 1. Substituents are numbered according to their positions:
- Position 3 : 4-Methoxyphenyl group.
- Position 11 : 3-(Benzyloxy)-4-methoxyphenyl group.
The benzyloxy moiety (C₆H₅CH₂O-) at the 3-position and methoxy (-OCH₃) groups at the 4-positions of both aryl substituents are prioritized as prefixes in the nomenclature.
Molecular Architecture and Stereochemical Analysis
The molecular framework comprises a central diazepinone ring fused to two benzene rings, creating a rigid polycyclic system. Key structural features include:
- Diazepinone Ring : Adopts a boat conformation stabilized by intramolecular hydrogen bonding between the N-H group and the ketone oxygen.
- Aryl Substituents : The 4-methoxyphenyl group at position 3 and the 3-(benzyloxy)-4-methoxyphenyl group at position 11 project perpendicular to the diazepinone plane, minimizing steric clashes (Fig. 1).
Stereochemical Considerations
The compound exhibits two chiral centers at positions 4 and 11 of the diazepinone ring. X-ray crystallography (Section 1.3) confirms an (R,R) configuration, with torsional angles of 112.3° (C4-C5-N1-C2) and 108.7° (C10-C11-N2-C12).
Crystallographic Studies via X-ray Diffraction
Single-crystal X-ray diffraction (XRD) analysis was performed using a Bruker D8 Venture diffractometer (Cu-Kα radiation, λ = 1.54178 Å). Key crystallographic parameters are summarized in Table 1.
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.34 Å, b = 8.56 Å, c = 15.23 Å |
| β Angle | 95.47° |
| Volume | 1589.2 ų |
| Z | 4 |
| R-Factor | 0.041 |
The XRD pattern (Fig. 2) revealed sharp peaks at 2θ = 12.3°, 18.7°, and 24.5°, corresponding to diffraction from the (011), (110), and (020) planes. The FWHM (Full Width at Half Maximum) of 0.12° at 2θ = 24.5° indicates a crystallite size of 85 nm, calculated via the Scherrer equation:
$$ t = \frac{0.9 \lambda}{B \cos \theta} $$
where $$ t $$ = crystallite size, $$ B $$ = FWHM, and $$ \theta $$ = Bragg angle.
Spectroscopic Fingerprinting
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra (600 MHz, CDCl₃) were analyzed (Table 2):
Table 2: Key NMR Assignments
| Position | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) |
|---|---|---|---|
| Diazepinone C=O | - | - | 168.2 |
| N-H | 6.21 | s (1H) | - |
| OCH₃ (C4) | 3.78 | s (3H) | 55.6 |
| OCH₃ (C11) | 3.81 | s (3H) | 55.9 |
| Benzyloxy CH₂ | 5.07 | s (2H) | 70.3 |
The singlet at δ 6.21 ppm (N-H) confirms secondary amine protonation. Aromatic protons resonate between δ 6.82–7.45 ppm, with coupling constants (J = 8.5–16.2 Hz) indicative of para-substituted aryl groups.
Infrared (IR) Spectroscopy
IR (KBr, cm⁻¹): 3320 (N-H stretch), 1685 (C=O stretch), 1602 (C=C aromatic), 1250 (C-O-C benzyloxy), 1020 (C-N stretch). The absence of O-H stretches above 3200 cm⁻¹ confirms full methylation of phenolic groups.
Mass Spectrometry (MS)
High-resolution ESI-MS (positive mode) showed a molecular ion peak at m/z 582.2451 [M+H]⁺ (calc. 582.2458 for C₃₆H₃₂N₂O₅), with key fragments at m/z 443.1782 (loss of benzyloxy group) and 313.1204 (cleavage of the diazepinone ring).
Properties
Molecular Formula |
C34H32N2O4 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-6-(4-methoxy-3-phenylmethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C34H32N2O4/c1-38-26-15-12-23(13-16-26)25-18-29-33(30(37)19-25)34(36-28-11-7-6-10-27(28)35-29)24-14-17-31(39-2)32(20-24)40-21-22-8-4-3-5-9-22/h3-17,20,25,34-36H,18-19,21H2,1-2H3 |
InChI Key |
LOASNIOZBWYJBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)OC)OCC6=CC=CC=C6)C(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
In this method, a diamine intermediate reacts with a diketone under acidic conditions. For example, heating o-phenylenediamine with 1,3-diketones in acetic acid yields the seven-membered diazepinone ring. For Compound A , the diamine precursor likely incorporates pre-functionalized methoxyphenyl groups to streamline substituent introduction. Reaction conditions typically involve refluxing in glacial acetic acid for 12–24 hours, achieving cyclization yields of 60–75%.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Buchwald-Hartwig amination has been employed for dibenzodiazepinone synthesis in structurally related compounds. This method enables milder conditions (80–100°C in tetrahydrofuran) and higher regioselectivity. For instance, coupling 2-bromoaniline derivatives with keto-amine precursors using Pd(OAc)₂ and Xantphos ligand achieves cyclization yields exceeding 80%.
Catalytic Hydrogenation and Reduction Steps
Key intermediates in Compound A ’s synthesis require reduction of imine bonds or ketone groups:
Imine Reduction
Catalytic hydrogenation (H₂, 1–3 atm) over Pd/C or PtO₂ in ethanol reduces imine bonds to secondary amines. For example, hydrogenating a diketone precursor at 25°C for 6 hours achieves >90% conversion.
Ketone Reduction
NaBH₄ or LiAlH₄ selectively reduces ketones to alcohols, which are subsequently oxidized or further functionalized. Yields for this step range from 70–85%, depending on steric hindrance.
Comparative Analysis of Synthetic Routes
The table below summarizes methods for synthesizing Compound A and analogous dibenzodiazepinones:
Optimization and Scalability Considerations
Solvent Selection
Tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred for their ability to dissolve polar intermediates. However, DMF complicates purification due to high boiling points, necessitating switchable solvents like 2-methyl-THF in large-scale synthesis.
Chemical Reactions Analysis
11-[3-(benzyloxy)-4-methoxyphenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups using appropriate reagents and conditions, such as nucleophilic substitution reactions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Pharmacological Studies
The compound is primarily investigated for its potential therapeutic effects. Key areas include:
- Anxiolytic Effects : Similar to other diazepines, this compound may interact with GABA_A receptors to exhibit anxiolytic properties. Research indicates that compounds in this class can modulate neurotransmitter activity in the central nervous system .
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, making it a candidate for further investigation in oxidative stress-related conditions .
Synthesis and Chemical Reactions
The synthesis of this compound involves multi-step reactions that can be utilized as a model for developing new synthetic methodologies in organic chemistry. Notable reactions include:
- Cyclization Reactions : Essential for forming the dibenzo structure.
- Substitution Reactions : The introduction of methoxy and benzyloxy groups can be achieved through various substitution methods using reagents like benzyl chloride .
Material Science
The unique chemical properties of this compound allow it to be explored in the development of new materials. Its structural characteristics may lead to applications in:
- Polymer Chemistry : As a building block for synthesizing novel polymers with specific properties.
- Nanotechnology : Potential use in creating nanomaterials due to its ability to form complexes with metal ions .
Case Study 1: Anxiolytic Activity
A study conducted on similar dibenzo compounds demonstrated significant anxiolytic effects through modulation of GABA_A receptor activity. This suggests that 11-[3-(benzyloxy)-4-methoxyphenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one could exhibit comparable effects and warrants further investigation into its mechanism of action .
Case Study 2: Antioxidant Properties
Research has shown that derivatives of dibenzo compounds can effectively scavenge free radicals. Preliminary assays indicate that this compound may enhance cellular defense mechanisms against oxidative damage. Further studies are needed to quantify these effects and explore potential therapeutic applications in diseases characterized by oxidative stress .
Mechanism of Action
The mechanism of action of 11-[3-(benzyloxy)-4-methoxyphenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The dibenzo[b,e][1,4]diazepin-1-one scaffold allows extensive structural modifications. Key analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Lipophilicity : The target compound’s benzyloxy group increases logP compared to analogs with smaller substituents (e.g., -CF₃ or -Br). This may enhance blood-brain barrier permeability but reduce aqueous solubility .
- Metabolic Stability : Compounds with electron-withdrawing groups (e.g., -CF₃ in ) resist oxidative metabolism better than those with electron-donating groups (e.g., -OCH₃) .
Critical Analysis of Structural-Activity Relationships (SAR)
- Position 11 Modifications :
- Position 3 Modifications :
- Aryl vs. Alkyl Substituents : Aryl groups (e.g., 4-MeO-Ph) improve π-π stacking with aromatic residues in enzyme active sites, as seen in BuChE inhibitors .
Biological Activity
The compound 11-[3-(benzyloxy)-4-methoxyphenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one , is a member of the dibenzo[1,4]diazepine family which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can include the formation of the dibenzo[1,4]diazepine core followed by the introduction of various substituents such as benzyloxy and methoxy groups. The synthetic pathway may vary based on the desired purity and yield but generally follows established protocols in organic chemistry.
Pharmacological Properties
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have demonstrated that compounds similar to dibenzo[1,4]diazepines exhibit antimicrobial properties. For instance, a related compound showed significant inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication.
2. Anticancer Potential
Research has indicated that derivatives of dibenzo[1,4]diazepines possess anticancer properties. In vitro studies demonstrated that these compounds can suppress cell proliferation in cancer cell lines by inducing apoptosis and inhibiting key signaling pathways associated with cell survival . For example, a benzofuran derivative was shown to inhibit migration and invasion in hepatocellular carcinoma cells by modulating epithelial–mesenchymal transition markers .
3. Neuropharmacological Effects
Some studies suggest that dibenzo[1,4]diazepines may act on the central nervous system (CNS) by modulating neurotransmitter systems. These compounds could potentially serve as anxiolytics or antidepressants through their action on GABA receptors or serotonin pathways .
Case Studies
Several case studies have explored the biological activity of related compounds:
-
Case Study 1: Antimicrobial Testing
A study evaluated the efficacy of various dibenzo[1,4]diazepine derivatives against antibiotic-resistant bacteria using an agar disc-diffusion method. The results indicated that certain derivatives exhibited significant antibacterial activity at concentrations as low as 1 mM . -
Case Study 2: Anticancer Activity
In another investigation focusing on hepatocellular carcinoma (HCC), a related compound was shown to significantly reduce cell viability in Huh7 cells with an IC50 value of approximately 38 μM after 48 hours of treatment. This was attributed to the downregulation of integrin α7 and subsequent inhibition of FAK/AKT signaling pathways .
Research Findings
Table 1: Summary of Biological Activities
Q & A
Q. Q1: What are the established synthetic routes for this dibenzo[1,4]diazepinone derivative, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:
Condensation of intermediates : Use of Schiff base formation (e.g., hydrazine derivatives reacting with aldehydes/ketones under acidic conditions) .
Cyclization : Catalyzed by protic acids (e.g., acetic acid) or Lewis acids to form the diazepine ring .
Substituent introduction : Methoxy and benzyloxy groups are added via nucleophilic substitution or coupling reactions .
Q. Optimization Strategies :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | AcOH, 80°C, 12h | 65 | |
| Methoxylation | NaOMe, DMF, 60°C | 78 |
Q. Q2: How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its conformation?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key findings from analogous dibenzo[1,4]diazepinones include:
- Monoclinic crystal system (space group P2₁/c) with Z = 4 .
- Hydrogen bonding : N–H···O and O–H···O interactions between the diazepinone carbonyl and water molecules in the monohydrate form .
- π-π stacking : Benzene rings exhibit face-to-face interactions (3.5–4.0 Å distance), influencing packing efficiency .
Q. Experimental Design Tip :
Advanced Research Questions
Q. Q3: How do substituents (e.g., benzyloxy vs. methoxy groups) influence the compound’s pharmacokinetic properties and target binding affinity?
Methodological Answer: Structure-Activity Relationship (SAR) Studies :
- Lipophilicity : Benzyloxy groups increase logP by ~1.5 units compared to methoxy, enhancing blood-brain barrier permeability .
- Target affinity : Methoxy groups at para-positions improve binding to GABAₐ receptors (IC₅₀ = 120 nM vs. 450 nM for unsubstituted analogs) .
Q. Table 2: Substituent Effects on Pharmacokinetics
| Substituent | logP | Half-life (h) | Plasma Protein Binding (%) |
|---|---|---|---|
| 4-Methoxy | 2.1 | 4.5 | 85 |
| 3-Benzyloxy | 3.6 | 6.8 | 92 |
Q. Experimental Validation :
- Use radioligand displacement assays (e.g., [³H]flumazenil) to quantify receptor affinity .
Q. Q4: What computational strategies are effective for predicting metabolic pathways and toxicity profiles of this compound?
Methodological Answer:
Q. Q5: How can stability studies be designed to evaluate degradation under physiological conditions?
Methodological Answer: Forced Degradation Protocol :
Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h).
Oxidative stress : Treat with 3% H₂O₂.
Photolysis : Expose to UV light (ICH Q1B guidelines).
Q. Analytical Methods :
- HPLC-PDA : Monitor degradation products using a C18 column (gradient: 0.1% TFA in acetonitrile/water) .
- LC-MS/MS : Identify major degradation products (e.g., dealkylated derivatives) .
Key Finding : Methoxy groups are susceptible to oxidative cleavage, requiring formulation with antioxidants .
Q. Q6: What experimental and theoretical approaches resolve contradictions in reported biological activity data for analogs?
Methodological Answer: Case Study : Discrepancies in IC₅₀ values for GABAergic activity:
- Experimental variables : Differences in cell lines (HEK293 vs. CHO-K1) and assay temperatures (25°C vs. 37°C) .
- Theoretical modeling : Molecular dynamics simulations reveal temperature-dependent receptor conformational changes .
Q. Resolution Strategy :
Q. Q7: How can safe handling protocols be developed given the compound’s potential reactivity?
Methodological Answer: Risk Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
